Teloxantrone hydrochloride
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Overview
Description
Teloxantrone hydrochloride is the hydrochloride salt of an anthrapyrazole antineoplastic antibiotic. This compound intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis . It is also known by the synonym moxantrazole hydrochloride and has the code name CI-937 .
Preparation Methods
The synthesis of teloxantrone hydrochloride involves the modification of basic side chains at C-5 and A-ring hydroxylation . The industrial production methods for this compound are not extensively detailed in the available literature, but it generally involves complex organic synthesis techniques typical of antineoplastic agents.
Chemical Reactions Analysis
Teloxantrone hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in the biotransformation of the compound within biological systems.
Substitution Reactions: Common reagents and conditions used in these reactions include glutathione and glucuronic acid, leading to the formation of glutathione conjugates and a glucuronic acid conjugate.
Major Products: The primary products formed from these reactions are the conjugates mentioned above, which play a role in the compound’s pharmacological activity.
Scientific Research Applications
Teloxantrone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Teloxantrone hydrochloride exerts its effects by intercalating into DNA and inhibiting topoisomerase II . This inhibition prevents the uncoiling and repair of damaged DNA, leading to the disruption of DNA replication and transcription processes . The molecular targets involved include DNA and topoisomerase II, which are critical for the compound’s antineoplastic activity .
Comparison with Similar Compounds
Properties
CAS No. |
123830-79-5 |
---|---|
Molecular Formula |
C21H27Cl2N5O4 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;dihydrochloride |
InChI |
InChI=1S/C21H25N5O4.2ClH/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;/h2-5,22-23,25,27,29-30H,6-11H2,1H3;2*1H |
InChI Key |
YPKURCRDOQMMLW-UHFFFAOYSA-N |
SMILES |
CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl |
Canonical SMILES |
CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl |
Synonyms |
CI 937 CI-937 Dup 937 Dup-937 teloxantrone teloxantrone hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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